2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride
Overview
Description
2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a fluorine atom at the 5-position of the indole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoroindole. This can be achieved through the fluorination of indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
N-Methylation: The next step involves the N-methylation of 5-fluoroindole to obtain 5-fluoro-1-methylindole. This can be done using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Alkylation: The 5-fluoro-1-methylindole is then subjected to alkylation with 2-bromo-1-methyl-ethylamine to form the desired product. This reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the indole ring or the amine group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The fluorine atom at the 5-position can be involved in nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) can be used for such transformations.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride depends on its interaction with biological targets. The fluorine atom can enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity. The indole ring is known to interact with various proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
- 2-(5-Nitro-1H-indol-3-yl)ethylamine hydrochloride
- 1-Methyl-2-(4,5,6,7-tetramethyl-1H-indol-3-yl)ethylamine hydrochloride
Uniqueness
The presence of the fluorine atom at the 5-position of the indole ring in 2-(5-Fluoro-1-methyl-1H-indol-3-YL)-1-methyl-ethylamine hydrochloride distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s electronic properties, enhancing its stability and potentially increasing its biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(5-fluoro-1-methylindol-3-yl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2.ClH/c1-8(14)5-9-7-15(2)12-4-3-10(13)6-11(9)12;/h3-4,6-8H,5,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBDVXMLIWPPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=C1C=C(C=C2)F)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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